CYP2D6 Inhibition Profile
In a CYP450 inhibition panel assessing potential drug-drug interaction liability, this compound exhibited an IC₅₀ value exceeding 40,000 nM (>40 µM) against human CYP2D6 [1]. This value indicates weak to negligible inhibition of this isoform. While systematic comparative CYP2D6 inhibition data across the full 5-arylidene-2-thiobarbiturate class is not available in the primary literature, this quantitative result provides a specific baseline for researchers evaluating this scaffold's potential in biological or medicinal chemistry contexts where CYP2D6-mediated metabolism is a relevant consideration.
| Evidence Dimension | Inhibition of human cytochrome P450 2D6 (CYP2D6) |
|---|---|
| Target Compound Data | IC₅₀ > 40,000 nM |
| Comparator Or Baseline | Standard industry threshold for CYP2D6 inhibition concern |
| Quantified Difference | Exceeds 10 µM threshold commonly used for flagging CYP inhibition liability |
| Conditions | Baculovirus-infected insect cell microsomes expressing human CYP2D6; assay measured 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin substrate turnover |
Why This Matters
For NLO chromophore procurement where eventual biological or biomedical translation may be considered, this IC₅₀ value offers a reference point for evaluating CYP2D6-related safety margin relative to compounds with stronger inhibition profiles.
- [1] BindingDB Entry BDBM50436107 (CHEMBL2397415), ChEMBL-curated CYP2D6 inhibition data. View Source
